1-bromo-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
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Overview
Description
1-bromo-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, and a tetrahydroquinoline moiety. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The synthesis begins with the formation of the tetrahydroquinoline core through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Methoxyphenyl Group:
Sulfonylation: The compound is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Bromination: Finally, the bromine atom is introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-bromo-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydroquinoline moiety.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Products with the bromine atom replaced by the nucleophile.
Oxidation: Oxidized derivatives of the tetrahydroquinoline moiety.
Reduction: Reduced derivatives of the tetrahydroquinoline moiety.
Hydrolysis: Products with the sulfonamide group cleaved.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-bromo-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-bromo-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can be compared with other similar compounds, such as:
1-bromo-N-(4-methoxyphenyl)methanesulfonamide: Lacks the tetrahydroquinoline moiety, making it less complex and potentially less versatile in synthetic applications.
N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical synthesis and potential biological activity.
Properties
CAS No. |
1171462-94-4 |
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Molecular Formula |
C17H19BrN2O5S2 |
Molecular Weight |
475.4 g/mol |
IUPAC Name |
1-bromo-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide |
InChI |
InChI=1S/C17H19BrN2O5S2/c1-25-15-5-7-16(8-6-15)27(23,24)20-10-2-3-13-11-14(4-9-17(13)20)19-26(21,22)12-18/h4-9,11,19H,2-3,10,12H2,1H3 |
InChI Key |
NBVQHQLRDVBBLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)CBr |
Origin of Product |
United States |
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